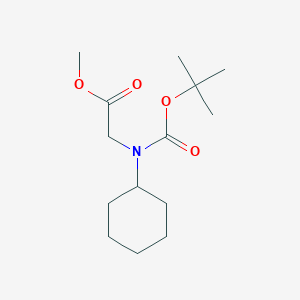
Methyl 2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl group, a cyclohexyl group, and an amino group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate typically involves the reaction of tert-butoxycarbonyl chloride with cyclohexylamine to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction is usually carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Methyl 2-((tert-butoxycarbonyl)(phenyl)amino)acetate
- Methyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate
Uniqueness
Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where selective reactivity and stability are required .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 2-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15(10-12(16)18-4)11-8-6-5-7-9-11/h11H,5-10H2,1-4H3 |
InChI Key |
XDOCUQZTCVZLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















